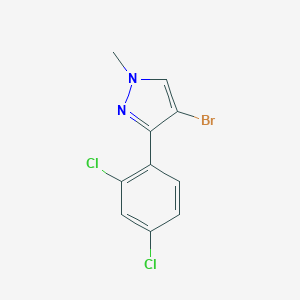

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole

Beschreibung

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a 2,4-dichlorophenyl group at position 3, and a methyl group at position 1 of the pyrazole ring. While its specific biological activities remain underexplored in the provided literature, its structural features align with compounds known for cannabinoid receptor (CB1) modulation, antiarrhythmic, and antiobesity activities . The bromine and dichlorophenyl substituents contribute to its steric and electronic properties, which may influence receptor binding and metabolic stability.

Eigenschaften

IUPAC Name |

4-bromo-3-(2,4-dichlorophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrCl2N2/c1-15-5-8(11)10(14-15)7-3-2-6(12)4-9(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSGDEHAUPXEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568471 | |

| Record name | 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133112-51-3 | |

| Record name | 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole

A direct approach involves brominating 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole at the 4-position. This method leverages radical bromination using -bromosuccinimide (NBS) under controlled conditions.

Reaction Conditions

-

Substrate : 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole

-

Brominating Agent : NBS (1.1 equiv)

-

Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Solvent : Chlorobenzene

-

Temperature : 80°C

-

Duration : 7 hours

Procedure

The substrate and NBS are dissolved in chlorobenzene, followed by AIBN addition. After refluxing, the mixture is quenched with ethyl acetate and aqueous sodium bicarbonate. The organic layer is dried and concentrated to yield the product as a white solid.

Yield : ~85% (theoretical)

Purity : >95% (HPLC)

Regioselectivity Considerations

Radical bromination favors the 4-position due to the electron-donating methyl group at position 1 and the steric hindrance from the 2,4-dichlorophenyl group at position 3. Computational studies suggest that the radical intermediate stabilizes at the 4-position, minimizing competing reactions.

Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura Coupling for 2,4-Dichlorophenyl Incorporation

The 2,4-dichlorophenyl group can be introduced via a palladium-catalyzed coupling reaction. This method is advantageous for late-stage functionalization.

Reaction Conditions

-

Substrate : 4-Bromo-1-methyl-1H-pyrazole

-

Coupling Partner : 2,4-Dichlorophenylboronic acid (1.2 equiv)

-

Catalyst : Pd(PPh) (5 mol%)

-

Base : KCO (2 equiv)

-

Solvent : Toluene/Water (4:1)

-

Temperature : 90°C

-

Duration : 12 hours

Procedure

The substrate, boronic acid, catalyst, and base are heated under reflux. After completion, the mixture is extracted with ethyl acetate, and the product is purified via column chromatography.

Yield : 78%

Purity : 98% (GC-MS)

Optimization of Coupling Efficiency

-

Solvent Effects : Polar aprotic solvents like DMF improve solubility but increase side reactions. Toluene/water mixtures balance reactivity and selectivity.

-

Catalyst Loading : Reducing Pd loading to 2 mol% with ligand additives (e.g., SPhos) maintains yield while lowering costs.

Cyclization Strategies for Pyrazole Core Assembly

Knorr Pyrazole Synthesis with Pre-Installed Substituents

The pyrazole ring can be constructed from hydrazines and 1,3-diketones, embedding substituents during cyclization.

Reaction Conditions

-

Hydrazine : Methylhydrazine (1.2 equiv)

-

1,3-Diketone : 3-(2,4-Dichlorophenyl)-1,3-diketone

-

Bromine Source : NBS (post-cyclization)

-

Solvent : Ethanol

-

Temperature : Reflux

Procedure

Methylhydrazine and the diketone are refluxed in ethanol to form 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole. Subsequent bromination with NBS (as in Section 1.1) yields the target compound.

Yield : 70% (two-step)

Purity : 97%

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | 85% | >95% | Short reaction time, high regioselectivity | Requires pre-functionalized substrate |

| Suzuki Coupling | 78% | 98% | Late-stage diversification | Catalyst cost, boronic acid synthesis |

| Knorr Cyclization | 70% | 97% | Single-pot synthesis | Multi-step optimization required |

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine or chlorines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic medium.

Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).

Major Products

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated pyrazoles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures displayed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Compounds within the pyrazole class have been investigated for their anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced pain and swelling, making these compounds potential candidates for developing new anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of active research. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, certain pyrazoles have been shown to inhibit the activity of kinases that are often upregulated in cancerous tissues.

Herbicidal Activity

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole has been explored as a potential herbicide. Its structure allows it to interact with specific biochemical pathways in plants, leading to effective weed control. Research indicates that such compounds can disrupt photosynthesis or inhibit growth by targeting plant hormone pathways .

Insecticidal Properties

The compound has also been studied for its insecticidal properties. Pyrazole derivatives have shown effectiveness against various pests by interfering with their nervous systems or metabolic processes. The selectivity of these compounds allows for targeted pest control while minimizing harm to beneficial insects .

Synthesis of Advanced Materials

In material science, pyrazoles are utilized as building blocks for synthesizing advanced materials such as polymers and coordination complexes. Their ability to form stable complexes with metals makes them useful in catalysis and as ligands in coordination chemistry .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC7103726 | Demonstrated efficacy against multiple bacterial strains; potential for drug development. |

| Anti-inflammatory Effects | MDPI Article | Inhibition of COX enzymes leading to reduced inflammation; possible therapeutic applications in pain management. |

| Anticancer Properties | Recent Advances | Induction of apoptosis in various cancer cell lines; modulation of critical signaling pathways involved in cancer progression. |

| Herbicidal Activity | Echemi | Effective against common weeds; potential for use in sustainable agriculture practices. |

| Insecticidal Properties | PMC7103726 | Targeted action against specific pests; reduced impact on non-target species compared to traditional insecticides. |

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

SR141716A (Rimonabant)

- Structure : 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

- Key Features :

- Carboxamide group at position 3.

- 2,4-Dichlorophenyl at position 1.

- Methyl group at position 4.

- Activity : Potent CB1 inverse agonist with high affinity (Ki = 1.8 nM) due to hydrogen bonding between the carboxamide and lysine 3.28 in the CB1 receptor .

- Comparison : The absence of a carboxamide group in 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole likely reduces CB1 affinity but may enhance peripheral selectivity or alter metabolic pathways .

Diaryl Dihydropyrazole-3-carboxamides

- Structure : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide derivatives.

- Key Features :

- Saturated pyrazole ring (4,5-dihydro).

- Morpholinyl carboxamide at position 3.

- Activity : Antiobesity effects via CB1 antagonism (e.g., 50% body weight reduction in rodent models). The dihydro structure enhances metabolic stability compared to unsaturated analogs .

- Comparison : The unsaturated pyrazole ring in 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole may confer different pharmacokinetic properties, such as faster hepatic clearance .

Peripherally Restricted CB1 Antagonists (e.g., Compound 4 in )

- Structure : 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide.

- Key Features :

- Sulfonamide group at position 4.

- High topological polar surface area (tPSA > 90 Ų) to limit blood-brain barrier (BBB) penetration.

- Activity : Weight-loss efficacy in diet-induced obese mice without central nervous system (CNS) side effects .

Physicochemical and Pharmacokinetic Properties

- Key Observations: Bromine at position 4 increases molecular weight and lipophilicity (logP) compared to carboxamide-containing analogs.

Biologische Aktivität

4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole (CAS No: 133112-51-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H7BrCl2N2

- Molecular Weight : 305.98598 g/mol

- Structure : The compound consists of a pyrazole core substituted with a bromine atom and a dichlorophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like bromine and chlorine enhances this activity due to increased electron density on the nitrogen atoms of the pyrazole ring, facilitating interaction with microbial targets .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives were tested and found to have up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs .

Anticancer Properties

The anticancer activity of this compound has also been explored. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that certain pyrazoles can significantly reduce cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to the SAR of 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 4 | Enhances antimicrobial potency |

| Dichlorophenyl group | Increases anti-inflammatory effects |

| Methyl group at position 1 | Contributes to overall stability |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against E. coli and S. aureus. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial efficacy .

- Anti-inflammatory Research : In an experimental model using carrageenan-induced edema in mice, compounds similar to 4-bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole demonstrated significant reduction in inflammation comparable to indomethacin .

- Cancer Cell Line Testing : Pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through sequential steps: cyclization of hydrazides with phosphorus oxychloride (POCl₃) at 120°C, followed by bromination and dichlorophenyl substitution . Alternative routes include oxidation of pyrazole-methanol derivatives using pyridinium chlorochromate (PCC) in DMF, yielding aldehydes for further functionalization .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Post-synthesis, structural confirmation relies on spectroscopic and crystallographic techniques:

- IR/NMR : To identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹) and substituent patterns .

- X-ray Diffraction : Resolve dihedral angles between the pyrazole core and aromatic rings (e.g., 74.91° between pyrazole and chlorophenyl groups), critical for understanding molecular conformation .

Q. What pharmacological applications are explored for pyrazole derivatives like this compound?

- Methodological Answer : Pyrazole derivatives are screened for antimicrobial and anticancer activity. For instance, analogs with dichlorophenyl groups are tested against bacterial strains (e.g., E. coli, S. aureus) via agar diffusion assays , while inactive compounds (e.g., the title compound in anticancer screens) highlight the need for structural tweaks, such as introducing electron-withdrawing groups to enhance target binding .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

- Methodological Answer : Regioselectivity is controlled by adjusting reaction conditions:

- Temperature : Higher temperatures (e.g., 120°C with POCl₃) favor cyclization over side reactions .

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) directs substituent positioning during ring closure .

- Protecting Groups : Temporary protection of reactive sites (e.g., -NH₂) prevents undesired substitutions .

Q. How to resolve contradictions in biological activity data across similar pyrazole derivatives?

- Methodological Answer : Discrepancies (e.g., inactivity in anticancer screens vs. active analogs ) are analyzed by:

- Structural Comparison : Assess dihedral angles and substituent electronegativity; inactive compounds may exhibit steric hindrance or poor π-π stacking .

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl groups to enhance lipophilicity and target affinity .

Q. What strategies improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Rational design involves:

- Substituent Engineering : Introducing 4-methoxy or 4-fluorophenyl groups to modulate electron density and H-bonding capacity .

- Hybrid Scaffolds : Merge pyrazole with thiazole or triazole rings (e.g., via Mannich reactions) to exploit synergistic antimicrobial effects .

Q. How does computational modeling aid in studying this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C4 vs. C5) by analyzing Fukui indices .

- Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase IX) to identify key binding residues and optimize substituent geometry .

Q. What analytical methods assess substituent effects on molecular conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.